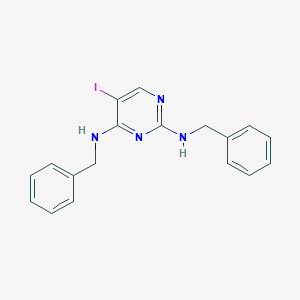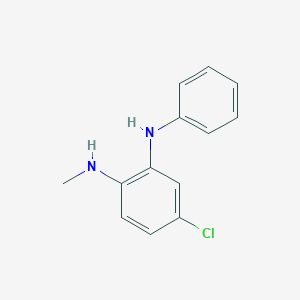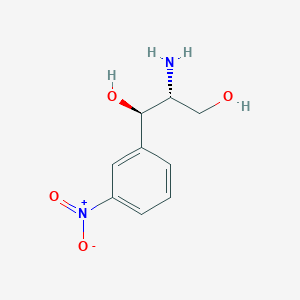
5-Iodo-N2,N4-bis(phenylmethyl)-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-N2,N4-bis(phenylmethyl)-2,4-pyrimidinediamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 2 and 4 of the pyrimidine ring, along with an iodine atom at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N2,N4-bis(phenylmethyl)-2,4-pyrimidinediamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Benzylation: The benzyl groups are introduced through nucleophilic substitution reactions using benzyl halides (e.g., benzyl chloride) in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-N2,N4-bis(phenylmethyl)-2,4-pyrimidinediamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The benzyl groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and coupled products with extended aromatic systems.
Aplicaciones Científicas De Investigación
5-Iodo-N2,N4-bis(phenylmethyl)-2,4-pyrimidinediamine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized pyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of 5-Iodo-N2,N4-bis(phenylmethyl)-2,4-pyrimidinediamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological targets, influencing cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N2,N4-Diphenylpyrimidine-2,4-diamine: Similar structure but lacks the iodine atom at position 5.
N2,N4-Dibenzylpyrimidine-2,4-diamine: Similar structure but lacks the iodine atom at position 5.
5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine: Contains a fluorine atom instead of iodine at position 5.
Uniqueness
5-Iodo-N2,N4-bis(phenylmethyl)-2,4-pyrimidinediamine is unique due to the presence of the iodine atom at position 5, which imparts distinct chemical reactivity and potential biological activity. This iodine substitution can influence the compound’s electronic properties, making it a valuable scaffold for further chemical modifications and biological evaluations.
Propiedades
Número CAS |
1193570-17-0 |
|---|---|
Fórmula molecular |
C₁₈H₁₇IN₄ |
Peso molecular |
416.26 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







